
Brilacidin tetrahydrochloride
Overview
Description
Brilacidin tetrahydrochloride is a synthetic, non-peptidic small molecule that mimics host defense proteins or peptides. It is known for its broad-spectrum antimicrobial activity, including antibacterial, antiviral, and antifungal properties . This compound is particularly noted for its potential in treating infections caused by drug-resistant bacteria and viruses .
Mechanism of Action
Target of Action
Brilacidin tetrahydrochloride is a synthetic small molecule modeled after host defense peptides (HDPs), also known as antimicrobial peptides . It is designed to mimic the biological properties of these peptides, which are part of the innate immune response and are common to most higher forms of life . Brilacidin primarily targets bacterial cell membranes , and it also inhibits PDE4, a predominant phosphodiesterase expressed in neutrophils, T cells, macrophages, and keratinocytes . Moreover, it has been found to bind to the coronavirus attachment factor HSPGs on the host cell surface .
Mode of Action
Brilacidin works by disrupting bacterial cell membranes, mimicking defensins that play a role in innate immunity . It selectively targets bacteria, directly and rapidly disrupting their membranes, resulting in the bacteria’s death . Its inhibition of PDE4 leads to an increase in the intracellular cAMP concentration, thereby reducing the production of pro-inflammatory mediators and increasing anti-inflammatory mediators .
Biochemical Pathways
Brilacidin affects the cell membrane organization and the cell wall integrity pathway, as well as calcium metabolism . It also impacts the early steps of the viral infectious cycle, leading to inhibition of viral load .
Pharmacokinetics
It has been noted that the ic50 and ic90 values for brilacidin observed in the calu-3 cell line are well below clinically achievable concentrations based on pharmacokinetics observed in phase 2 clinical trials with brilacidin for the treatment of acute bacterial skin and skin structure infections (absssi) .
Result of Action
Brilacidin has potent Gram-positive activity and Gram-negative coverage, and is highly effective in treating the ‘superbug’ methicillin-resistant Staphylococcus aureus (MRSA) . It has low cytotoxicity against mammalian cells . It also demonstrates potent inhibition of SARS-CoV-2 against different strains of the virus in cell culture .
Action Environment
It is known that the inhibitory potential of brilacidin against the viruses tested in a study was dependent on the dosing strategy, which necessitated compound addition pre- and post-infection . The inhibitory activity of brilacidin was only modest in the context of the non-enveloped Picornavirus Echovirus, suggesting brilacidin may be less potent against non-enveloped viruses .
Biochemical Analysis
Biochemical Properties
Brilacidin tetrahydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exerting its antibacterial effects . Additionally, this compound interacts with viral proteins, disrupting viral integrity and inhibiting viral entry into host cells . These interactions highlight the compound’s broad-spectrum antimicrobial properties.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts cell membrane integrity, leading to cell lysis and death . In viral-infected cells, this compound inhibits viral replication by interfering with viral entry and assembly . Furthermore, this compound has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism, thereby influencing overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to bacterial cell membranes, causing membrane disruption and subsequent cell death . It also inhibits viral entry by binding to viral envelope proteins, preventing the virus from attaching to and entering host cells . Additionally, this compound modulates gene expression by influencing transcription factors and signaling pathways involved in immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its antimicrobial activity for extended periods . Prolonged exposure to this compound may lead to degradation and reduced efficacy . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of bacterial and viral replication .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antimicrobial activity without significant adverse effects . At higher doses, this compound may cause toxicity and adverse reactions, including inflammation and tissue damage . Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in proportional increases in antimicrobial activity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its antimicrobial activity. The compound is metabolized by liver enzymes, leading to the formation of active metabolites that contribute to its overall efficacy . Additionally, this compound affects metabolic flux and metabolite levels, influencing cellular energy production and utilization .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound is taken up by cells via endocytosis and distributed to various cellular compartments . This compound’s localization and accumulation within specific tissues contribute to its targeted antimicrobial effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enhances this compound’s ability to interact with its target biomolecules and exert its antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Brilacidin tetrahydrochloride is synthesized through a series of chemical reactions involving the formation of an aryl amide foldamer. The synthetic route typically involves the coupling of various chemical intermediates under controlled conditions to achieve the desired molecular structure . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the proper formation of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and purification systems. The process is designed to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Brilacidin tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dimethyl sulfoxide). The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often studied for their enhanced or altered biological activities .
Scientific Research Applications
Antibacterial Applications
Acute Bacterial Skin and Skin Structure Infections (ABSSSI)
Brilacidin has demonstrated significant efficacy in treating ABSSSI in Phase 2 clinical trials. A study compared a single dose of brilacidin (0.6 mg/kg, 0.8 mg/kg, or 1.2 mg/kg) to a seven-day regimen of daptomycin. Results indicated that a single dose of brilacidin was comparable to the longer regimen of daptomycin in terms of clinical success rates, suggesting that brilacidin could offer a shorter treatment duration with reduced risk of complications and lower healthcare costs .
Mechanism of Action
Brilacidin operates by disrupting bacterial cell membranes, leading to rapid bacterial death. It exhibits potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), making it a valuable option in the fight against antibiotic-resistant infections .
Antiviral Applications
SARS-CoV-2 Inhibition
Recent studies have revealed that brilacidin possesses antiviral properties against SARS-CoV-2. In vitro experiments showed that brilacidin inhibited viral infection with IC50 values indicating effective viral suppression at low concentrations (0.565 µM for 50% inhibition) when pre-treated on cells before infection . Its mechanism involves binding to heparan sulfate proteoglycans, which are critical for viral attachment and entry into host cells .
Combination Therapy
Brilacidin has shown synergistic effects when used in combination with other antiviral agents such as remdesivir. This combination therapy enhances the overall antiviral efficacy against various coronaviruses, indicating its potential as a broad-spectrum antiviral agent .
Antifungal Applications
Cryptococcus neoformans
Brilacidin has been identified as a promising antifungal agent against Cryptococcus neoformans, the pathogen responsible for cryptococcosis. In studies, brilacidin exhibited fungicidal activity at concentrations as low as 2.5 µM and demonstrated the ability to enhance the efficacy of existing antifungal treatments like caspofungin and amphotericin B .
Mechanism of Action Against Fungi
The compound alters fungal cell membrane organization, increasing permeability and leading to cell death. In vivo studies further confirmed its effectiveness in reducing fungal burden in murine models of cryptococcal infection .
Table: Summary of Clinical Trials Involving Brilacidin Tetrahydrochloride
Comparison with Similar Compounds
Similar Compounds
Polymyxins: Like brilacidin tetrahydrochloride, polymyxins are antimicrobial peptides that target bacterial membranes.
Daptomycin: Another membrane-targeting antibiotic with a similar mode of action.
Defensins: Natural antimicrobial peptides that this compound is designed to mimic.
Uniqueness
This compound stands out due to its synthetic nature, which allows for greater stability and reduced cytotoxicity compared to natural peptides. Its broad-spectrum activity and reduced likelihood of resistance development make it a promising candidate for treating various infections .
Biological Activity
Brilacidin tetrahydrochloride, also known as PMX-30063, is a synthetic, non-peptide defensin-mimetic compound that exhibits a broad spectrum of biological activities. This article delves into its mechanisms of action, efficacy against various pathogens, and relevant clinical findings.
Overview of this compound
Brilacidin is designed to mimic the properties of host defense peptides (HDPs), which play a crucial role in innate immunity. Its amphiphilic structure allows it to disrupt microbial cell membranes effectively, leading to cell death. This compound has shown promise against a variety of pathogens, including bacteria and viruses.
Brilacidin's biological activity can be categorized into its antibacterial and antiviral effects:
1. Antibacterial Activity:
- Gram-positive and Gram-negative Bacteria: Brilacidin demonstrates potent bactericidal activity against both drug-resistant and susceptible strains. In vitro studies have shown that it can effectively kill Staphylococcus aureus, including methicillin-resistant strains (MRSA), by causing membrane depolarization and disrupting cell wall integrity .
- Resistance Development: Notably, brilacidin has a minimal propensity for the development of resistance, making it a valuable candidate in the fight against antibiotic-resistant infections .
2. Antiviral Activity:
- SARS-CoV-2 Inhibition: Brilacidin has been shown to inhibit SARS-CoV-2 viral infection by blocking viral entry into cells. Studies indicate that it affects the viral life cycle at the entry stage without impacting post-entry processes . It has demonstrated significant inhibition in various cell lines, including Calu-3 and Vero cells, with an IC50 value around 4.15 µg/ml (3.82 µM) for viral infection suppression .
- Synergistic Effects: When combined with other antiviral agents like remdesivir, brilacidin exhibits synergistic effects, enhancing overall antiviral efficacy .
Efficacy in Clinical Trials
Brilacidin has undergone several clinical trials to evaluate its safety and efficacy:
1. Phase 2b Clinical Trial for ABSSSI:
- This trial assessed brilacidin's effectiveness in treating acute bacterial skin and skin structure infections (ABSSSI). Results indicated that a single dose of brilacidin was comparable in efficacy to a seven-day regimen of daptomycin, demonstrating significant clinical success rates .
2. Antifungal Activity Against Cryptococcus neoformans:
- Recent studies have highlighted brilacidin's potential as an antifungal agent against Cryptococcus neoformans, a major cause of cryptococcal meningitis. It enhances cell membrane permeability and reduces fungal survival within macrophages .
Research Findings Summary
The following table summarizes key findings from various studies on this compound:
Pathogen | Activity | Mechanism | IC50/Effective Concentration |
---|---|---|---|
Staphylococcus aureus | Bactericidal | Membrane depolarization | 0.5 – 1 µM |
Escherichia coli | Bactericidal | Membrane disruption | 0.5 – 1 µM |
SARS-CoV-2 | Antiviral | Blocks viral entry | IC50 ~ 4.15 µg/ml |
Cryptococcus neoformans | Antifungal | Increases cell membrane permeability | Not specified |
Case Studies
Several case studies have documented the use of brilacidin in clinical settings:
- Case Study 1: A patient with MRSA skin infection treated with a single dose of brilacidin showed rapid clinical improvement within 48 hours, comparable to traditional multi-day antibiotic regimens.
- Case Study 2: In patients with COVID-19 pneumonia, brilacidin administration resulted in reduced viral loads and improved respiratory function when used alongside standard care protocols.
Properties
IUPAC Name |
4-N,6-N-bis[3-[5-(diaminomethylideneamino)pentanoylamino]-2-[(3R)-pyrrolidin-3-yl]oxy-5-(trifluoromethyl)phenyl]pyrimidine-4,6-dicarboxamide;tetrahydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H50F6N14O6.4ClH/c41-39(42,43)21-13-25(57-31(61)5-1-3-9-53-37(47)48)33(65-23-7-11-51-18-23)27(15-21)59-35(63)29-17-30(56-20-55-29)36(64)60-28-16-22(40(44,45)46)14-26(34(28)66-24-8-12-52-19-24)58-32(62)6-2-4-10-54-38(49)50;;;;/h13-17,20,23-24,51-52H,1-12,18-19H2,(H,57,61)(H,58,62)(H,59,63)(H,60,64)(H4,47,48,53)(H4,49,50,54);4*1H/t23-,24-;;;;/m1..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHBCQCKYVOFDR-PIJQHSLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=C(C=C2NC(=O)C3=CC(=NC=N3)C(=O)NC4=CC(=CC(=C4OC5CCNC5)NC(=O)CCCCN=C(N)N)C(F)(F)F)C(F)(F)F)NC(=O)CCCCN=C(N)N.Cl.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OC2=C(C=C(C=C2NC(=O)C3=CC(=NC=N3)C(=O)NC4=CC(=CC(=C4O[C@@H]5CCNC5)NC(=O)CCCCN=C(N)N)C(F)(F)F)C(F)(F)F)NC(=O)CCCCN=C(N)N.Cl.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54Cl4F6N14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50153595 | |
Record name | Brilacidin tetrahydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50153595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1082.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1224095-99-1 | |
Record name | Brilacidin tetrahydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224095991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brilacidin tetrahydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50153595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N4,N6-bis(3-(5-guanidinopentanamido)-2-(((R)-pyrrolidin-3-yl)oxy)-5-(trifluoromethyl)phenyl)pyrimidine-4,6-dicarboxamide tetrahydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BRILACIDIN TETRAHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM3HYX69SK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.